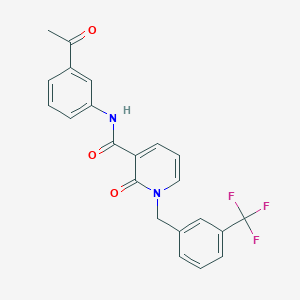

N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the trifluoromethyl-substituted dihydropyridine carboxamide family, characterized by a 1,2-dihydropyridine core with a 2-oxo group, a 3-carboxamide moiety, and substituents at the N1 and C3 positions. Such structural features are common in protease inhibitors and kinase-targeting agents, though the specific biological target of this compound remains underexplored in the provided evidence .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O3/c1-14(28)16-6-3-8-18(12-16)26-20(29)19-9-4-10-27(21(19)30)13-15-5-2-7-17(11-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDCOGDLSXKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been observed to undergo reactions at the benzylic position. These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 345.2±42.0 °C and a density of 1.316±0.06 g/cm3. These properties can potentially impact the compound’s bioavailability.

Result of Action

The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation can potentially lead to various molecular and cellular effects.

Biological Activity

N-(3-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H17F3N2O3

- Molecular Weight : 414.384 g/mol

- IUPAC Name : N-(3-acetylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

This structure incorporates several functional groups that may influence its biological activity, such as an acetyl group, a trifluoromethyl group, and a carboxamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related dihydropyridine derivatives possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 31.108 | Enterococcus faecalis |

| Compound C | 62.216 | Methicillin-resistant S. aureus (MRSA) |

The mechanism of action for these compounds often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Antifungal Activity

In addition to antibacterial properties, dihydropyridine derivatives have also demonstrated antifungal activity. The efficacy against fungal strains such as Candida albicans has been noted, with certain compounds showing over 75% biofilm inhibition compared to standard antifungal agents like fluconazole .

Case Study 1: Efficacy Against Biofilms

A study investigating the biofilm-forming capabilities of Staphylococcus aureus revealed that this compound significantly reduced biofilm formation by more than 50%, indicating its potential as an antibiofilm agent .

Case Study 2: Inhibition of Pathogenic Strains

Another research effort highlighted the compound's ability to inhibit pathogenic strains of bacteria at low concentrations (MIC values ranging from 15.625 to 62.5 µg/mL), showcasing its promise in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt ribosomal function, leading to decreased protein production in bacterial cells.

- Nucleic Acid Synthesis Disruption : The compound may interfere with DNA replication or RNA transcription processes.

- Biofilm Disruption : By preventing biofilm formation or disrupting existing biofilms, the compound can enhance the efficacy of other antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The dihydropyridine carboxamide scaffold is conserved across analogs, but substitutions at N1 and C3 significantly modulate activity and physicochemical properties.

Table 1: Key Structural Differences and Implications

Functional Group Impact

- Trifluoromethyl Position : The 3-CF₃ group in the target compound vs. 4-CF₃ in ’s analog likely influences target binding due to steric and electronic differences. Meta-substitution may better accommodate hydrophobic pockets in enzymes .

- Acetyl vs. Sulfonyl/Pyrazolyl: The 3-acetylphenyl group (target) contrasts with AZD9668’s methanesulfonyl and pyrazolyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.